Dexrabeprazole sodium

Catalog No.
S1550397
CAS No.
171440-18-9
M.F
C18H20N3NaO3S
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexrabeprazole sodium

CAS Number

171440-18-9

Product Name

Dexrabeprazole sodium

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C18H20N3NaO3S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Investigating the Efficacy of Dexrabeprazole Compared to Other PPIs:

Researchers have conducted studies comparing the effectiveness of dexrabeprazole with other PPIs, such as rabeprazole and esomeprazole, in treating specific conditions like gastroesophageal reflux disease (GERD) [, ]. These studies evaluate factors like symptom resolution, healing rates, and dosage requirements to determine if dexrabeprazole offers any potential advantages over existing medications.

Understanding the Pharmacokinetics of Dexrabeprazole:

Scientific research also delves into the pharmacokinetic properties of dexrabeprazole, which refers to how the body absorbs, distributes, metabolizes, and excretes the drug. This information is crucial for determining the appropriate dosage, potential drug interactions, and potential side effects [].

Dexrabeprazole sodium is a proton pump inhibitor that belongs to the class of substituted benzimidazoles. Its chemical formula is C18H20N3NaO3SC_{18}H_{20}N_{3}NaO_{3}S, and it is recognized for its ability to inhibit gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease and gastrointestinal ulcers. The compound is the sodium salt of dexrabeprazole, which is derived from rabeprazole, a commonly used medication for similar indications .

Dexrabeprazole works by inhibiting the enzyme H+/K+-ATPase in gastric parietal cells. This enzyme is responsible for the final step in acid production within the stomach []. By reducing acid secretion, dexrabeprazole helps heal ulcers and relieves symptoms of acid reflux disease (GERD).

Dexrabeprazole is generally well-tolerated, but common side effects include headache, diarrhea, and nausea []. In rare cases, it may interact with other medications [].

, primarily oxidation and hydrolysis, which can influence its stability and efficacy. The synthesis of dexrabeprazole sodium involves converting rabeprazole thioether into dexrabeprazole through oxidation, followed by salting with sodium hydroxide to form the sodium salt .

Key reactions include:

  • Oxidation: Converting rabeprazole thioether into dexrabeprazole.
  • Salting: Formation of dexrabeprazole sodium from dexrabeprazole and sodium hydroxide.

Dexrabeprazole sodium exhibits significant biological activity as a proton pump inhibitor. It works by irreversibly binding to the proton pump in gastric parietal cells, leading to a decrease in gastric acid production. This mechanism contributes to its effectiveness in treating peptic ulcers and gastroesophageal reflux disease. Additionally, studies indicate that dexrabeprazole may enhance the absorption of certain drugs, such as amphetamines, potentially increasing their serum concentrations .

The synthesis of dexrabeprazole sodium involves a multi-step process:

  • Formation of Rabeprazole Thioether: This is achieved by reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst.
  • Oxidation: The thioether is then oxidized under chiral catalysis to yield dexrabeprazole.
  • Salting: Finally, dexrabeprazole is converted to dexrabeprazole sodium using sodium hydroxide.

This method is noted for its simplicity, cost-effectiveness, and high yield with minimal environmental impact .

Research indicates that dexrabeprazole sodium can interact with various drugs. One notable interaction is with amphetamines, where dexrabeprazole may increase their absorption and serum concentration. Such interactions necessitate careful monitoring when co-administering these medications . Other studies have explored its effects on drug metabolism pathways, particularly involving cytochrome P450 enzymes, which are crucial for drug processing in the liver .

Dexrabeprazole sodium shares similarities with several other proton pump inhibitors and antiulcer agents. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
RabeprazoleC18H21N3O3SParent compound; less selective than dexrabeprazole
OmeprazoleC17H19N3O3SFirst proton pump inhibitor; racemic mixture
EsomeprazoleC17H19N3O3SS-enantiomer of omeprazole; improved pharmacokinetics
LansoprazoleC16H14F3N3O2SContains a fluorine atom; different side chain

Uniqueness of Dexrabeprazole Sodium:

  • Dexrabeprazole sodium is characterized by its specific chiral configuration, which enhances its potency and selectivity compared to other proton pump inhibitors.
  • Its synthesis process emphasizes safety and efficiency, making it suitable for industrial production without high-toxicity reagents .

UNII

O7PHQ4KA8X

Dates

Modify: 2023-08-15

Explore Compound Types